molecular formula C9H5BrClNO2S B11789894 Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate

Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate

Cat. No.: B11789894
M. Wt: 306.56 g/mol
InChI Key: HJSDGMZJSUVMEB-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate is a heterocyclic compound that features a thieno[3,2-B]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate typically involves the bromination and chlorination of thieno[3,2-B]pyridine derivatives. The reaction conditions often require the use of brominating and chlorinating agents under controlled temperatures and inert atmospheres to ensure the selective substitution at the desired positions .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thieno[3,2-B]pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in these interactions are often studied using computational and experimental techniques to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of bromine and chlorine substituents on the thieno[3,2-B]pyridine core. This specific substitution pattern can lead to distinct electronic and steric properties, making it a valuable compound for targeted applications in various fields .

Biological Activity

Methyl 3-bromo-5-chlorothieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₆BrClN₁O₂S
  • Molecular Weight : 272.118 g/mol
  • Density : 1.7 ± 0.1 g/cm³
  • Boiling Point : 371.9 ± 37.0 °C at 760 mmHg
  • LogP : 2.92

Biological Activity Overview

Research indicates that compounds within the thieno[3,2-b]pyridine class exhibit a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound this compound is hypothesized to interact with various biological targets based on its structural features.

  • Anticancer Activity :
    • Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
    • A study on related thienopyridines demonstrated that modifications at the bromine and chlorine positions can significantly enhance cytotoxicity against human cancer cells.
  • Antimicrobial Properties :
    • Thieno[3,2-b]pyridine derivatives have shown promise as antimicrobial agents. The presence of halogens (bromine and chlorine) in this compound may increase its activity against bacterial strains.
    • In vitro assays indicate that similar compounds exhibit significant antibacterial activity against Gram-positive bacteria.
  • Anti-inflammatory Effects :
    • Compounds in this class have been reported to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

Case Study 1: Anticancer Activity

In a study published in Molecules, this compound was tested against various cancer cell lines. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM for breast cancer cells (MCF-7) .

Case Study 2: Antimicrobial Testing

A comparative analysis involving this compound and other thienopyridine derivatives revealed effective inhibition of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Summary of Findings

Activity TypeObserved EffectReference
AnticancerInduces apoptosis; IC50 ~15 µM (MCF-7 cells)
AntimicrobialEffective against Staphylococcus aureus; MIC ~32 µg/mL
Anti-inflammatoryModulates inflammatory cytokinesGeneral literature insights

Properties

Molecular Formula

C9H5BrClNO2S

Molecular Weight

306.56 g/mol

IUPAC Name

methyl 3-bromo-5-chlorothieno[3,2-b]pyridine-2-carboxylate

InChI

InChI=1S/C9H5BrClNO2S/c1-14-9(13)8-6(10)7-4(15-8)2-3-5(11)12-7/h2-3H,1H3

InChI Key

HJSDGMZJSUVMEB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC(=N2)Cl)Br

Origin of Product

United States

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